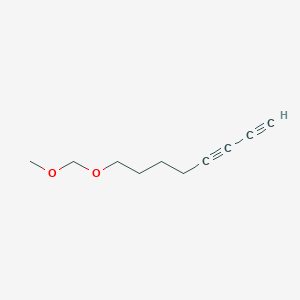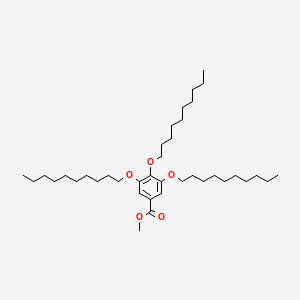![molecular formula C18H21N3O2S2 B14268745 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide CAS No. 138608-82-9](/img/structure/B14268745.png)
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide is a complex organic compound that features both amine and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the disulfide linkage, followed by the introduction of the amine and amide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. Industrial methods may also incorporate purification steps like crystallization or chromatography to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.
Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines or amides, depending on the reactants used.
Applications De Recherche Scientifique
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The disulfide bond plays a crucial role in its mechanism, as it can undergo redox reactions that modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminophenylacetic acid
- 2-Aminobenzamide
- N-(2-Aminophenyl)benzamide
Uniqueness
2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This feature differentiates it from other similar compounds and enhances its potential for various applications.
Propriétés
Numéro CAS |
138608-82-9 |
|---|---|
Formule moléculaire |
C18H21N3O2S2 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-amino-N-[2-[[3-(2-aminophenyl)-3-oxopropyl]disulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C18H21N3O2S2/c19-15-7-3-1-5-13(15)17(22)9-11-24-25-12-10-21-18(23)14-6-2-4-8-16(14)20/h1-8H,9-12,19-20H2,(H,21,23) |
Clé InChI |
LTCXCJANORWVCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CCSSCCNC(=O)C2=CC=CC=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
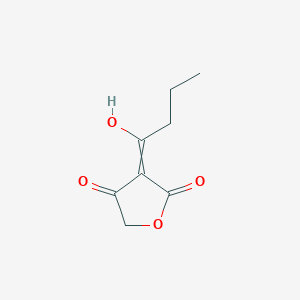
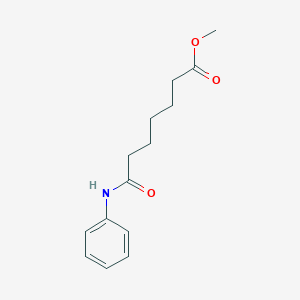
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
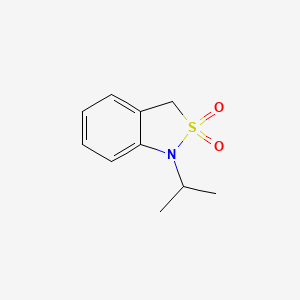

![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
